N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide
Description
N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 3-chloro-4-fluorophenyl group linked to a diazaspiro[4.4]nona-dienyl sulfanyl moiety. Similar N-substituted acetamides, such as N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, have been studied for their structural resemblance to penicillin derivatives and coordination chemistry applications .
Synthetic routes for analogous acetamides often involve coupling halogenated anilines with acyl chlorides or thiol-containing intermediates under basic conditions (e.g., triethylamine in dichloromethane) . Structural characterization of such compounds typically employs X-ray crystallography refined via programs like SHELXL, as demonstrated in related studies .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3OS/c1-14-4-6-15(7-5-14)20-21(27-22(26-20)10-2-3-11-22)29-13-19(28)25-16-8-9-18(24)17(23)12-16/h4-9,12H,2-3,10-11,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPZPZWAMIIRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide
- Structural Difference : The 3,4-dichlorophenyl group replaces the 3-chloro-4-fluorophenyl moiety.
- Implications: Chlorine’s higher lipophilicity compared to fluorine may reduce aqueous solubility but enhance membrane permeability. This substitution could also alter electronic effects, influencing receptor binding or metabolic stability. No direct bioactivity data are available in the provided evidence .
2.1.2 N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide
- Structural Difference : A phenyl group replaces the 4-methylphenyl substituent on the diazaspiro ring.
- Reduced hydrophobicity might also impact pharmacokinetics .
2.1.3 N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Structural Difference : A naphthalen-1-yl group substitutes the diazaspiro-sulfanyl moiety.
- Implications : The planar naphthalene system could enhance π-π stacking interactions in crystal packing or target binding, as observed in its hydrogen-bond-stabilized crystal structure . This substitution likely increases molecular weight and rigidity compared to the spirocyclic analog.
Functional Analogues in Agrochemicals
Compounds like cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) and flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) share the N-aryl amide backbone but incorporate distinct heterocycles (tetrahydrofuran, trifluoromethylbenzene). These modifications are tailored to optimize fungicidal activity and environmental stability, suggesting that the diazaspiro ring in the target compound could similarly fine-tune bioactivity .
Comparative Data Table
Research Findings and Gaps
- Structural Insights : The diazaspiro ring’s conformation and sulfanyl group may facilitate unique intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) compared to naphthalene or simpler aryl systems .
- Data Limitations: No direct comparative studies on bioactivity, solubility, or stability were found in the provided evidence. Experimental validation is needed to confirm these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
